(1-Benzyl-4-phenylpiperidin-4-yl)methanamine
Overview
Description
Synthesis Analysis
The synthesis of compounds structurally related to “(1-Benzyl-4-phenylpiperidin-4-yl)methanamine” involves multiple steps, including reactions that introduce the benzyl and phenyl groups to the piperidine ring. One method describes the asymmetric synthesis of 2-(1-aminoalkyl)piperidines using (-)-2-cyano-6-phenyloxazolopiperidine, where LiAlH4 reduction followed by hydrogenolysis yields the target diamine structure (Froelich et al., 1996). Another approach utilizes (N-isocyanimino)triphenylphosphorane for the preparation of densely functionalized iminophosphoranes, leading to derivatives of the target structure (Ramazani et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds related to “(1-Benzyl-4-phenylpiperidin-4-yl)methanamine” has been elucidated through crystallographic studies. For instance, the crystal structure of an adduct comprising similar structural motifs showed distinct dihedral angles between the benzene ring and the piperidine rings, indicating the steric interactions that could influence biological activity (Revathi et al., 2015).
Chemical Reactions and Properties
Chemical modifications at various positions of the piperidine ring and the attached phenyl and benzyl groups can significantly affect the compound's reactivity and interaction with biological targets. For example, the introduction of aryloxyethyl derivatives to the piperidine ring has been shown to preferentially activate certain serotonin receptors, demonstrating how chemical modifications can tailor the compound’s pharmacological profile (Sniecikowska et al., 2019).
Physical Properties Analysis
The solubility, metabolic stability, and membrane permeability of compounds structurally related to “(1-Benzyl-4-phenylpiperidin-4-yl)methanamine” are critical for their potential as drug candidates. These properties are often optimized through structural modifications that balance hydrophobic and hydrophilic elements, ensuring adequate bioavailability (Sniecikowska et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity with biological targets and stability under physiological conditions, are crucial for the therapeutic utility of these compounds. Research indicates that specific structural modifications can enhance selectivity and potency towards intended biological targets, such as serotonin receptors, which is indicative of the compound's mechanism of action and potential therapeutic applications (Sniecikowska et al., 2019).
Scientific Research Applications
Biased Agonists for Serotonin Receptors
One application of derivatives of (1-Benzyl-4-phenylpiperidin-4-yl)methanamine is as biased agonists for serotonin 5-HT1A receptors. Studies have shown that these compounds can selectively activate specific signaling pathways of the receptor, leading to robust antidepressant-like activity without significant side effects. This selective activation is achieved by preferentially stimulating the ERK1/2 phosphorylation pathway in neurons. Such derivatives hold promise as new antidepressant drug candidates due to their high receptor affinity and specificity (Sniecikowska et al., 2019).
Antimicrobial Activity
Derivatives of (1-Benzyl-4-phenylpiperidin-4-yl)methanamine have been synthesized and evaluated for their antibacterial and antifungal properties. These compounds exhibit varying degrees of antimicrobial activity, suggesting potential use in developing new antimicrobial agents (Visagaperumal et al., 2010).
Catalytic Applications in Organic Synthesis
These compounds have been utilized in the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles. They exhibit good activity and selectivity in catalytic applications, particularly where the palladacycle remains in the Pd(II) state. This illustrates their potential utility in various organic synthesis processes (Roffe et al., 2016).
Cytotoxic Agents in Cancer Research
A series of N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines, synthesized from derivatives of (1-Benzyl-4-phenylpiperidin-4-yl)methanamine, showed significant cytotoxic activity against various cancer cell lines. These compounds have demonstrated better efficacy than some reference drugs like doxorubicin in certain cases, indicating their potential as novel cytotoxic agents in cancer therapy (Ramazani et al., 2014).
Photocytotoxicity for Therapeutic Applications
Iron(III) complexes involving derivatives of (1-Benzyl-4-phenylpiperidin-4-yl)methanamine have been synthesized and studied for their photocytotoxic properties. These complexes show significant photocytotoxicity under red light and can potentially be used for therapeutic applications such as targeted cancer treatment (Basu et al., 2014).
Safety And Hazards
As for the safety and hazards associated with “(1-Benzyl-4-phenylpiperidin-4-yl)methanamine”, it’s important to note that this compound is not intended for human or veterinary use. Therefore, it should be handled with care, using appropriate personal protective equipment, and in accordance with good laboratory practices. For detailed safety information, one should refer to the compound’s MSDS .
properties
IUPAC Name |
(1-benzyl-4-phenylpiperidin-4-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2/c20-16-19(18-9-5-2-6-10-18)11-13-21(14-12-19)15-17-7-3-1-4-8-17/h1-10H,11-16,20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLXJOKXXMNECJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CN)C2=CC=CC=C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60233099 | |
Record name | 1-Benzyl-4-phenylpiperidine-4-methylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60233099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Benzyl-4-phenylpiperidin-4-yl)methanamine | |
CAS RN |
84176-77-2 | |
Record name | 4-Phenyl-1-(phenylmethyl)-4-piperidinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84176-77-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Benzyl-4-phenylpiperidine-4-methylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084176772 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Benzyl-4-phenylpiperidine-4-methylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60233099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzyl-4-phenylpiperidine-4-methylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.834 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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